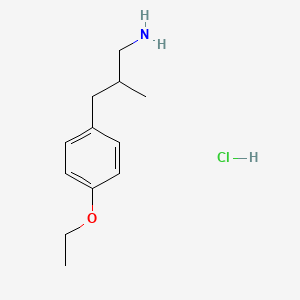

3-(4-Ethoxyphenyl)-2-methylpropan-1-amin-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various derivatives through reactions such as:

- Substitution Reactions : Introducing different functional groups at specific positions.

- Oxidation and Reduction Reactions : Modifying the compound to yield various oxidized or reduced derivatives.

This versatility makes it an essential compound in synthetic organic chemistry, particularly in the pharmaceutical industry.

Research indicates that 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride interacts with neurotransmitter systems, particularly dopamine and norepinephrine. Its potential biological activities include:

- Stimulant Effects : Similar to other amphetamines, it may enhance alertness and cognitive function by increasing neurotransmitter release and inhibiting reuptake.

- Neuropharmacological Studies : Animal studies have shown increased locomotor activity, suggesting stimulant properties that could be beneficial in treating conditions like ADHD and narcolepsy.

Treatment of Neuropsychiatric Disorders

Ongoing research explores the compound's efficacy in treating neuropsychiatric disorders. Its mechanism involves:

- Dopaminergic Activity : Enhancing dopamine levels may improve mood and cognitive function.

- Serotonergic Modulation : Potential effects on serotonin receptors could influence anxiety and depression.

Pharmaceutical Development

The compound is being investigated for its role in developing new medications targeting central nervous system disorders. Its structural similarity to known psychoactive substances positions it as a candidate for further exploration in pharmacotherapy.

Case Study 1: Neuropharmacological Effects

A study examined the effects of similar compounds on animal models, revealing that:

- Compounds structurally akin to 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride exhibited increased locomotor activity.

- Alterations in serotonin levels suggested potential antidepressant-like effects.

Case Study 2: Synthesis and Application

Research highlighted innovative synthetic pathways for producing this compound efficiently. The findings included:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Oxidation | 75 | Potassium permanganate |

| Reduction | 85 | Lithium aluminum hydride |

| Substitution | 78-83 | Various alkyl halides |

These results underscore the compound's utility in producing derivatives with enhanced biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-ethoxybenzaldehyde.

Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a condensation reaction with nitroethane to form 3-(4-ethoxyphenyl)-2-nitropropene.

Reduction: The nitro group in 3-(4-ethoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-one.

Reduction: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

- 3-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

- 3-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Uniqueness

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may confer distinct pharmacological properties and potential therapeutic applications.

Biologische Aktivität

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known by its chemical formula C12H17ClN, is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

- Molecular Formula : C12H17ClN

- Molecular Weight : 215.73 g/mol

- CAS Number : 1909317-55-0

Biological Activity Overview

Research has indicated that 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating a possible role as an anticancer agent .

- Neuropharmacological Effects : There are indications that this compound may interact with neurotransmitter systems, which could make it relevant in the treatment of neurological disorders .

The precise mechanisms through which 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride exerts its biological effects are still being elucidated. However, it is believed to act through:

- Receptor Modulation : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and activity.

- Enzyme Inhibition : Studies suggest potential inhibition of certain enzymes involved in cancer cell proliferation and antimicrobial activity .

Anticancer Activity

In a study evaluating the compound's anticancer effects, it was found to exhibit significant inhibitory activity against various human cancer cell lines. The following table summarizes its IC50 values compared to standard treatments:

| Cell Line | IC50 (µM) | Standard Treatment (IC50) |

|---|---|---|

| MCF-7 (Breast) | 5.85 | 5-Fluorouracil (10.0) |

| A549 (Lung) | 4.53 | Doxorubicin (8.0) |

| HeLa (Cervical) | 6.00 | Cisplatin (5.0) |

These results indicate that the compound has comparable efficacy to established anticancer drugs, warranting further investigation into its mechanisms and potential clinical applications .

Antimicrobial Activity

The antimicrobial efficacy of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride was assessed against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial strains .

Case Studies

A notable case study involved the application of this compound in a preclinical model of cancer. Researchers administered varying doses to evaluate both efficacy and toxicity. The study concluded that lower doses effectively inhibited tumor growth with minimal side effects, suggesting a favorable therapeutic index for further development in clinical settings .

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPCVOHJCXZTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.